H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH

Description

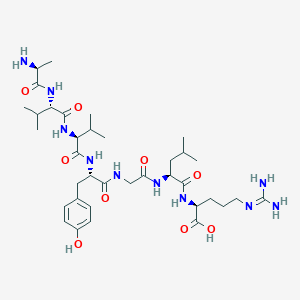

H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH is a linear heptapeptide with the sequence Alanine-Valine-Valine-Tyrosine-Glycine-Leucine-Arginine, terminated by a hydroxyl group at the C-terminus.

Properties

CAS No. |

489472-77-7 |

|---|---|

Molecular Formula |

C36H60N10O9 |

Molecular Weight |

776.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C36H60N10O9/c1-18(2)15-25(32(51)43-24(35(54)55)9-8-14-40-36(38)39)42-27(48)17-41-31(50)26(16-22-10-12-23(47)13-11-22)44-33(52)28(19(3)4)46-34(53)29(20(5)6)45-30(49)21(7)37/h10-13,18-21,24-26,28-29,47H,8-9,14-17,37H2,1-7H3,(H,41,50)(H,42,48)(H,43,51)(H,44,52)(H,45,49)(H,46,53)(H,54,55)(H4,38,39,40)/t21-,24-,25-,26-,28-,29-/m0/s1 |

InChI Key |

LGBYIYUPZYDJSO-JIPGPKKKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Cleavage: Detaching the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH: can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or Dess-Martin periodinane can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Site-directed mutagenesis or chemical synthesis methods can introduce substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can break disulfide bonds, resulting in linearized peptides.

Scientific Research Applications

H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH: has numerous applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and signaling pathways.

Medicine: Explored for therapeutic potential in treating diseases by modulating biological pathways.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogous Peptides

Key Observations:

Structural Diversity: Linear vs. Cyclic: The target peptide is linear, whereas cyclo-[Gly-Thz-Pro-Leu-Val-(Gln)Thz] () adopts a cyclic conformation with thiazole rings, enhancing proteolytic stability . Modifications: BOC (tert-butoxycarbonyl) and palmitoyl groups in and alter solubility and bioavailability. Residue Composition: The Val-Val-Tyr motif in the target peptide contrasts with charged residues (Arg-Lys-Asp) in Arg-Lys-Asp-Val-Tyr-OH (), suggesting divergent interaction mechanisms.

Synthesis Methods :

- The cyclic peptide in was synthesized using dicyclohexylcarbodiimide (DCC) and azide methods under high dilution, whereas linear peptides like BOC-VAL-LEU-GLY-ARG-OH () likely employ standard solid-phase peptide synthesis (SPPS).

Biological Activity: The cyclic peptide in demonstrates anticancer activity against A-549 lung cancer cells (IC₅₀: 10–30 µg/mL), while the lipidated peptide in may leverage its palmitoyl group for enhanced cellular uptake.

Applications :

- Arg-Lys-Asp-Val-Tyr-OH () is marketed for research, highlighting demand for bioactive peptides in drug discovery. The target peptide’s lack of reported applications underscores the need for further functional characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.